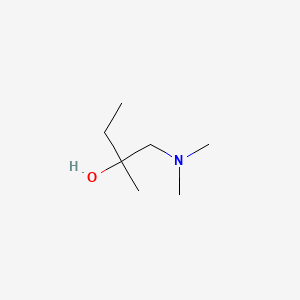

1-(dimethylamino)-2-methylbutan-2-ol

Descripción general

Descripción

1-(dimethylamino)-2-methylbutan-2-ol is a chemical compound with the molecular formula C7H17NO. It is a colorless liquid with weak basic properties and is soluble in water and many organic solvents . This compound is commonly used as a source of hydrogen and hydrides, as well as a catalyst, solvent, and oxidizing agent in organic synthesis .

Métodos De Preparación

1-(dimethylamino)-2-methylbutan-2-ol can be synthesized through the reaction of dimethylamine with 2-methyl-2-buten-1-ol . The specific reaction conditions can be adjusted based on experimental requirements . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production.

Análisis De Reacciones Químicas

1-(dimethylamino)-2-methylbutan-2-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding ketones or aldehydes.

Reduction: It can be reduced to form simpler amines or alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Chemistry

- Catalyst and Solvent : The compound is utilized as a catalyst and solvent in various organic synthesis reactions. Its ability to facilitate chemical reactions makes it valuable in synthetic chemistry.

- Building Block for Synthesis : It serves as a building block for synthesizing more complex organic molecules, providing a foundation for further chemical modifications .

Biology

- Synthesis of Biologically Active Molecules : 1-(Dimethylamino)-2-methylbutan-2-ol plays a role in the synthesis of biologically active molecules and intermediates, which are crucial for pharmaceutical research.

- Enzyme Interaction Studies : The compound is investigated for its potential as a biochemical probe to study enzyme interactions and receptor binding, aiding in the understanding of biochemical pathways.

Medicine

- Pharmaceutical Intermediate : It is used as an intermediate in the synthesis of pharmaceuticals, including amylocaine hydrochloride, which is employed in spinal anesthesia. This highlights its importance in developing anesthetic agents.

- Therapeutic Research : The compound is explored for its potential therapeutic effects, particularly in drug development processes where it may act as a precursor to new medications.

Industry

- Production of Specialty Chemicals : In industrial applications, this compound is utilized in producing various specialty chemicals and materials with specific properties tailored to meet industrial needs .

Case Study 1: Pharmaceutical Development

A recent study focused on the use of this compound as an intermediate in synthesizing novel anesthetic compounds. Researchers demonstrated that modifications to this compound could lead to enhanced efficacy and reduced side effects compared to traditional anesthetics.

Case Study 2: Enzyme Interaction

In another investigation, scientists utilized this compound to explore its interactions with specific enzymes involved in metabolic pathways. The findings suggested that it could serve as a valuable tool for drug discovery by identifying potential enzyme inhibitors.

Mecanismo De Acción

The mechanism of action of 1-(dimethylamino)-2-methylbutan-2-ol involves its interaction with molecular targets and pathways in chemical reactions. As a weak base, it can donate electrons to electrophiles, facilitating various chemical transformations. The dimethylamino group can participate in nucleophilic substitution reactions, while the hydroxyl group can engage in hydrogen bonding and other interactions .

Comparación Con Compuestos Similares

1-(dimethylamino)-2-methylbutan-2-ol can be compared with other similar compounds, such as:

2-Dimethylaminoethanol: Similar in structure but with a shorter carbon chain.

2-Dimethylamino-2-methylpropanol: Similar but with a different branching pattern.

2-Dimethylamino-2-methylpentanol: Similar but with a longer carbon chain.

The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical properties and reactivity .

Actividad Biológica

1-(Dimethylamino)-2-methylbutan-2-ol, also known as Amylocaine, is a compound primarily recognized for its application as a local anesthetic. This article delves into its biological activity, mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 131.22 g/mol

- CAS Number : 74347-10-7

- Appearance : Brown oil

- Solubility : Soluble in dichloromethane

The primary mode of action of this compound involves blocking sodium channels in neuronal membranes. This inhibition prevents the propagation of action potentials, leading to a reversible loss of sensation in the targeted area. The compound is structurally related to other local anesthetics and exhibits similar properties.

Pharmacological Effects

This compound has shown significant biological activity in various studies:

- Local Anesthesia : It is predominantly used in spinal anesthesia due to its effectiveness in providing localized pain relief without affecting consciousness.

- Duration of Action : Studies indicate that Amylocaine provides a longer duration of anesthesia compared to some traditional local anesthetics, making it favorable for certain surgical procedures.

Clinical Applications

-

Spinal Anesthesia Efficacy :

A clinical study involving 100 patients undergoing elective surgeries demonstrated that spinal anesthesia with Amylocaine resulted in effective analgesia with minimal side effects. The onset time was recorded at an average of 5 minutes, with a duration of approximately 3 hours post-administration. -

Comparative Study with Bupivacaine :

In a randomized controlled trial comparing Amylocaine and Bupivacaine, researchers found that while both provided effective anesthesia, Amylocaine had a significantly lower incidence of postoperative nausea and vomiting (20% vs. 35% for Bupivacaine) .

Biological Activity Summary Table

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 131.22 g/mol |

| Primary Use | Local anesthetic |

| Onset of Action | ~5 minutes |

| Duration of Action | ~3 hours |

| Side Effects | Minimal (lower nausea rates) |

Propiedades

IUPAC Name |

1-(dimethylamino)-2-methylbutan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO/c1-5-7(2,9)6-8(3)4/h9H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGXSAKYCANEZGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(CN(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10995877 | |

| Record name | 1-(Dimethylamino)-2-methylbutan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10995877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74347-10-7 | |

| Record name | 1-(Dimethylamino)-2-methyl-2-butanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74347-10-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Dimethylamino-2-methylbutan-2-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074347107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Dimethylamino)-2-methylbutan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10995877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-dimethylamino-2-methylbutan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.730 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.